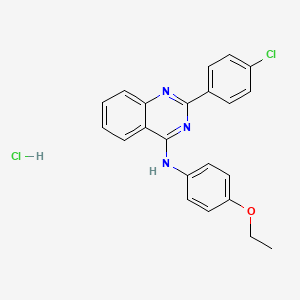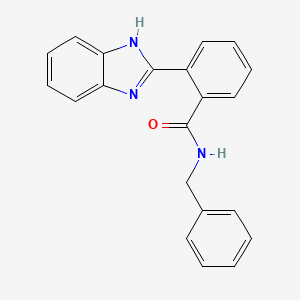![molecular formula C20H18N2O3 B5222849 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as ABMPD, is a synthetic compound with potential applications in the field of medicinal chemistry. ABMPD belongs to the class of pyrazolidinedione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This inhibition can lead to DNA damage and cell death, which may explain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione's cytotoxic effects on cancer cells. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition can lead to a reduction in inflammation, which may explain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione's anti-inflammatory effects.
Biochemical and Physiological Effects
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In vitro studies have shown that 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione as a research tool is its relatively simple synthesis method and high yield. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione can be synthesized in a few steps using readily available starting materials, making it a cost-effective compound for research purposes. Another advantage of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is its broad range of biological activities, which make it a versatile tool for studying various disease models. However, one of the limitations of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
Direcciones Futuras
There are several future directions for research on 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione, which can provide insights into its biological activities and potential therapeutic applications. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione in vivo, which can determine its suitability as a drug candidate. Finally, the potential synergistic effects of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione with other drugs or compounds should be explored, which can lead to the development of more effective treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the condensation reaction between 4-methylphenylhydrazine and ethyl acetoacetate to form 4-(4-methylphenyl)-3,5-dioxo-1-phenylpyrazolidine-2-carboxylic acid ethyl ester. This intermediate product is then treated with allyl bromide and sodium hydride to obtain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione. The overall yield of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential applications in the treatment of various diseases, including cancer, epilepsy, and inflammation. In vitro studies have shown that 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and liver cancer. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. In addition, 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-12-25-18-7-5-4-6-15(18)13-17-19(23)21-22(20(17)24)16-10-8-14(2)9-11-16/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONDGBKXPEGDH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC=C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC=C)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)

![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)

![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)
